5-Bromo-2-(cyclohexyloxy)phenol
Description
5-Bromo-2-(cyclohexyloxy)phenol is a brominated phenolic compound characterized by a cyclohexyl ether substituent at the ortho position relative to the hydroxyl group. This structure combines the electron-withdrawing effects of bromine with the steric bulk and hydrophobicity of the cyclohexyloxy group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
5-bromo-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H15BrO2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
InChI Key |
GYAKGTZKWQDPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclohexyloxy)phenol typically involves the bromination of 2-(cyclohexyloxy)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position. The reaction conditions may include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents is also considered in industrial settings to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 5-amino-2-(cyclohexyloxy)phenol or 5-thio-2-(cyclohexyloxy)phenol.
Oxidation: Formation of 5-bromo-2-(cyclohexyloxy)quinone.
Reduction: Formation of 2-(cyclohexyloxy)phenol.
Scientific Research Applications
Chemistry: 5-Bromo-2-(cyclohexyloxy)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents .
Medicine: Research has shown that derivatives of bromophenols, including this compound, exhibit enzyme inhibition properties. They are investigated for their potential use in treating diseases such as cancer, diabetes, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of polymers and resins with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclohexyloxy)phenol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase, enzymes involved in various physiological processes . The binding mechanism often involves coordination with metal ions or interaction with amino acid residues at the enzyme’s active site.
Comparison with Similar Compounds
5-Bromo-2-((cyclohexylimino)methyl)phenol
- Structure: Replaces the cyclohexyloxy group with a cyclohexylimino (Schiff base) group.
- Properties :
- Applications: Potential in antimicrobial agents.
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
- Structure : Pyridine ring replaces the benzene core, with a methyl group at position 3.
- Properties: Molecular weight: 270.18 g/mol (identical to other pyridine derivatives) . The pyridine nitrogen enhances electron-deficient character, altering reactivity compared to phenolic derivatives.
- Applications : Used in heterocyclic chemistry for drug discovery.
5-Bromo-2-(1H-pyrazol-3-yl)phenol
- Structure : Pyrazole substituent at the ortho position.
- Properties :
- Applications : Intermediate in agrochemicals and pharmaceuticals.
5-Bromo-2-([(2-mercaptophenyl)imino]methyl)phenol
- Structure : Schiff base with a thiol-containing aryl group.
- Properties :
- Applications : Sensor materials and corrosion inhibition.
5-Bromo-2-hydroxybenzophenone
- Structure : Ketone group at the para position relative to hydroxyl.
- Properties :
- Applications : UV stabilizers and photoactive compounds.
Comparative Data Table
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| 5-Bromo-2-(cyclohexyloxy)phenol | Cyclohexyloxy | ~267.12 (estimated) | Hydrophobic, sterically bulky | Pharmaceutical intermediates |
| 5-Bromo-2-((cyclohexylimino)methyl)phenol | Cyclohexylimino | ~282.16 (estimated) | Metal coordination, antibacterial | Antimicrobial agents |
| 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine | Cyclohexyloxy, pyridine | 270.18 | Electron-deficient core | Heterocyclic synthesis |
| 5-Bromo-2-(1H-pyrazol-3-yl)phenol | Pyrazole | 239.07 | Hydrogen-bonding, polar solubility | Agrochemicals |
| 5-Bromo-2-hydroxybenzophenone | Benzophenone | 291.14 | UV absorption | UV stabilizers |
Key Research Findings
- Antibacterial Activity: Schiff base derivatives (e.g., 5-bromo-2-((cyclohexylimino)methyl)phenol) show enhanced bioactivity due to metal coordination, whereas the cyclohexyloxy analog may lack this trait .
- Solubility and Reactivity : Pyrazole and thiol-containing analogs exhibit greater polarity and solubility in aqueous media compared to the hydrophobic cyclohexyloxy derivative .
- Environmental Sensitivity : Acidity constants of thiol-Schiff bases vary with immobilization matrices (e.g., agarose vs. sol-gel membranes), highlighting microenvironmental interactions absent in ether-linked compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
